molecular formula C15H22N2O2 B1345020 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-23-4

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1345020
CAS No.: 886364-23-4
M. Wt: 262.35 g/mol
InChI Key: KRENOWDAKOGMIJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine emerges from the broader historical trajectory of benzodiazepine chemistry, which began with Leo Sternbach's accidental discovery of chlordiazepoxide at Hoffmann-La Roche in 1955. This foundational work established benzodiazepines as a privileged scaffold in medicinal chemistry, leading to decades of structural modifications and synthetic innovations. The introduction of protecting group strategies, particularly the tert-butoxycarbonyl group, revolutionized synthetic approaches to these heterocyclic systems by enabling selective functionalization and controlled synthetic sequences.

The specific compound 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a more recent synthetic development that capitalizes on advanced protecting group chemistry and position-selective substitution patterns. Research groups have increasingly recognized the importance of developing versatile synthetic intermediates that can serve as platforms for accessing diverse benzodiazepine architectures. The incorporation of the tert-butoxycarbonyl protecting group at the 4-position provides synthetic chemists with a removable functionality that can be selectively deprotected under acidic conditions, enabling subsequent derivatization or cyclization reactions.

The methyl substitution at the 9-position introduces additional structural complexity that has proven valuable in structure-activity relationship studies. Historical investigations of benzodiazepine scaffolds have demonstrated that substituent patterns significantly influence both conformational preferences and biological activity profiles. The systematic exploration of methylated derivatives has therefore become an important area of research, with 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine serving as a representative example of this synthetic strategy.

The evolution of synthetic methodologies for accessing this compound reflects broader trends in heterocyclic chemistry, including the development of multicomponent reactions and cascade synthetic sequences. These approaches have enabled more efficient routes to complex benzodiazepine derivatives while providing access to structural diversity that was previously difficult to achieve through traditional stepwise synthetic methods.

Significance in Heterocyclic Chemistry

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine occupies a position of considerable significance within the field of heterocyclic chemistry due to its representation of several important structural and synthetic principles. The compound exemplifies the concept of privileged scaffolds, chemical frameworks that have demonstrated broad utility across multiple therapeutic targets and biological systems. The benzodiazepine core structure has been recognized as one of the most successful privileged scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs and research compounds.

The seven-membered diazepine ring system present in this compound exhibits unique conformational properties that distinguish it from both smaller and larger heterocyclic systems. The fully saturated nature of the diazepine ring, composed of sp3-hybridized atoms, allows for significant torsional bond flexibility and results in a high degree of conformational mobility. This conformational flexibility has important implications for molecular recognition and binding interactions, as the scaffold can adopt multiple conformations to optimize interactions with different biological targets.

The incorporation of the tert-butoxycarbonyl protecting group adds another dimension of chemical significance, as this functionality represents one of the most widely used and well-understood protecting groups in organic synthesis. The stability of the tert-butoxycarbonyl group under basic and neutral conditions, combined with its facile removal under acidic conditions, makes it an ideal choice for complex synthetic sequences involving multiple functional group manipulations. This protecting group strategy has enabled the development of convergent synthetic approaches that would not be feasible with unprotected amine functionalities.

The positional selectivity achieved through the 9-methyl substitution demonstrates the precision that modern synthetic chemistry can achieve in heterocyclic systems. This level of control over substitution patterns is crucial for structure-activity relationship studies and for accessing specific conformational states of the benzodiazepine scaffold. The methyl group at the 9-position can influence both the electronic properties of the aromatic ring and the overall three-dimensional shape of the molecule, factors that are critical in determining biological activity and selectivity profiles.

Structural Classification and Nomenclature

The structural classification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine follows established principles of heterocyclic nomenclature and reflects its position within the broader family of benzodiazepine derivatives. The compound belongs to the class of 1,4-benzodiazepines, characterized by a benzene ring fused to a seven-membered diazepine ring containing nitrogen atoms at the 1 and 4 positions. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being tert-butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate.

The molecular formula C15H22N2O2 indicates the presence of fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, giving a molecular weight of 262.353 grams per mole. The structural architecture can be systematically analyzed through several key features that define its chemical identity and properties. The benzene ring component provides aromatic character and serves as the site for the 9-methyl substitution, while the saturated diazepine ring contributes conformational flexibility and contains the sites for further functionalization.

The numbering system used in the nomenclature follows established conventions for benzodiazepine systems, with the nitrogen atoms occupying positions 1 and 4 of the seven-membered ring. The 9-position corresponds to a carbon atom on the benzene ring portion of the fused system, specifically meta to the point of ring fusion. This positioning is significant because substitutions at the 9-position can influence both the electronic distribution within the aromatic system and the overall molecular geometry.

The tert-butoxycarbonyl substituent at the 4-position represents a carbamate functionality that serves as both a protecting group and a potential site for further chemical modification. The systematic name reflects this substitution as a carboxylate ester derivative, specifically noting the tert-butyl ester functionality. This nomenclature convention clearly distinguishes the compound from related structures that might bear different ester groups or alternative protecting strategies.

The tetrahydro designation in the name indicates that the diazepine ring is fully saturated, containing no double bonds within the seven-membered heterocyclic component. This saturation level is significant for conformational analysis and distinguishes the compound from partially unsaturated analogs that might exhibit different chemical and biological properties.

Property Value Reference
Chemical Abstracts Service Number 886364-23-4
Molecular Formula C15H22N2O2
Molecular Weight 262.353 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
MDL Number MFCD07369862

Overview of Current Research Applications

Current research applications of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine span multiple areas of chemical and pharmaceutical research, reflecting the versatility of this synthetic intermediate and its potential for accessing diverse molecular architectures. The compound serves as a key building block in the development of novel benzodiazepine derivatives through various synthetic transformations that take advantage of both the protected amine functionality and the methyl substitution pattern.

One significant area of research application involves the use of this compound in enantioselective synthetic methodologies. Recent investigations have demonstrated the utility of related benzodiazepine structures in asymmetric synthesis, with researchers developing methods for enantioselective deprotonative ring contraction reactions. These approaches have enabled the preparation of chiral benzodiazepine derivatives with high stereochemical purity, opening new avenues for accessing optically active pharmaceutical intermediates and research compounds.

The compound has also found application in multicomponent reaction strategies aimed at rapid access to diverse benzodiazepine scaffolds. Researchers have employed Ugi four-component reaction methodologies combined with deprotection and cyclization sequences to generate libraries of benzodiazepine derivatives. The tert-butoxycarbonyl protecting group in 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine makes it particularly well-suited for these synthetic approaches, as the protecting group can be selectively removed to reveal reactive amine functionalities for subsequent transformations.

Structure-activity relationship studies represent another important application area for this compound. The specific substitution pattern, with the methyl group at the 9-position and the protected amine at the 4-position, provides researchers with a platform for systematic modification and evaluation of biological activities. These studies are crucial for understanding how structural variations influence pharmacological properties and for guiding the design of new therapeutic agents based on the benzodiazepine scaffold.

The compound has also been investigated in the context of conformational studies aimed at understanding the three-dimensional properties of benzodiazepine systems. The fully saturated diazepine ring in this molecule exhibits significant conformational flexibility, and researchers have used both experimental and computational methods to characterize the preferred conformations and dynamic behavior of such systems. These investigations provide important insights into the molecular basis of biological activity and help guide the design of conformationally constrained analogs with improved selectivity and potency profiles.

Recent advances in catalytic methodologies have also highlighted the utility of this compound class in rhodium-catalyzed hydrofunctionalization reactions. These approaches have enabled the efficient synthesis of vinyl-substituted benzodiazepine derivatives with excellent enantioselectivities, demonstrating the continued evolution of synthetic methods for accessing complex heterocyclic structures. The development of such methodologies expands the synthetic toolbox available for modifying the benzodiazepine scaffold and accessing new chemical space for pharmaceutical research.

Properties

IUPAC Name

tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENOWDAKOGMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649616
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-23-4
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60649616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-23-4
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Preparation Methods

General Synthetic Route

The synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine typically follows these steps:

  • Formation of the Substituted Phenyl Ring :

    • A substituted phenyl ring is prepared as a precursor. This step often involves nitration or halogenation reactions to introduce functional groups that facilitate later cyclization.
  • Cyclization to Form the Diazepine Core :

    • The diazepine core is synthesized by reacting the substituted phenyl ring with appropriate amines or other nucleophiles under acidic or basic conditions.
    • Cyclization is achieved using reagents such as triethylamine or pyridine in organic solvents like dichloromethane or acetonitrile.
  • Introduction of the Boc Protecting Group :

    • The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This step is crucial for stabilizing the molecule during subsequent reactions.
    • Common reagents include di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
  • Methylation :

    • Methylation of the diazepine core is performed using methyl iodide or dimethyl sulfate under basic conditions.

Solid-Phase Synthesis

An alternative approach to synthesizing derivatives like 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine involves solid-phase synthesis:

  • Resin Attachment :

    • A functionalized resin is used as a solid support for the synthesis.
    • The starting material (e.g., a substituted phenyl ring) is covalently attached to the resin.
  • Stepwise Assembly :

    • The diazepine ring is constructed through sequential addition of reagents and intermediates.
    • Cyclization occurs directly on the resin under controlled conditions.
  • Cleavage from Resin :

    • The final product is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).
    • This method allows for high-throughput synthesis and purification.

Key Reagents and Conditions

Step Reagents/Conditions Purpose
Substituted Phenyl Formation Nitration agents (e.g., HNO3), halogens Functionalization of phenyl ring
Cyclization Triethylamine, pyridine; solvents like DCM Formation of diazepine core
Boc Protection Boc2O, NaHCO3 Stabilization via amine protection
Methylation Methyl iodide, dimethyl sulfate Introduction of methyl group
Solid-phase Synthesis Functionalized resin; TFA for cleavage High-throughput synthesis

Challenges and Optimization

  • Yield and Purity :

    • Optimizing reaction conditions (e.g., temperature, solvent choice) can improve yield and reduce impurities.
  • Scalability :

    • While solid-phase synthesis offers high efficiency for small-scale production, traditional solution-phase methods are often more suitable for large-scale synthesis due to cost considerations.
  • Environmental Considerations :

    • Use of greener solvents and minimizing hazardous reagents (e.g., methyl iodide) are areas for improvement.

Chemical Reactions Analysis

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: Researchers use this compound to study the biological activities of benzodiazepine derivatives, including their interactions with various enzymes and receptors.

    Medicine: Although not used therapeutically, it serves as a model compound to understand the pharmacokinetics and pharmacodynamics of benzodiazepine drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the research .

Comparison with Similar Compounds

Key Observations:
  • Boc Protection: The Boc group in the target compound improves stability and handling compared to non-protected analogs (e.g., 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in ), which requires stringent storage conditions due to reactivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 2h ) correlate with higher yields (99%) and enantiomeric excess (90% ee), suggesting steric and electronic tuning of reactivity.
  • Crystallinity : The trimethyl analog crystallizes in a chair conformation with hydrogen-bonded chains, whereas Boc protection may alter crystallization behavior due to increased molecular bulk .

Physicochemical and Pharmacological Properties

  • Stability : Boc protection mitigates degradation under basic or nucleophilic conditions, a critical advantage in multi-step syntheses .
  • Biological Activity: While the target compound is primarily an intermediate, non-protected benzodiazepines (e.g., 2,2,4-trimethyl derivatives) exhibit documented anxiolytic and dye applications .

Biological Activity

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a synthetic compound that belongs to the class of benzodiazepines. These compounds are known for their diverse biological activities, including effects on the central nervous system (CNS), and potential therapeutic applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and databases.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 886364-23-4
  • Structural Characteristics : The compound features a benzo[e][1,4]diazepine core structure with a Boc (tert-butyloxycarbonyl) protecting group and a methyl group at the 9-position.

Biological Activity Overview

The biological activities of this compound are primarily associated with its interaction with neurotransmitter systems and potential therapeutic effects.

Pharmacological Effects

  • CNS Activity :
    • Benzodiazepines are well-known for their anxiolytic, sedative, and muscle relaxant properties. Preliminary studies suggest that this compound may exhibit similar effects due to its structural resemblance to other benzodiazepines.
    • A study indicated that related compounds demonstrate significant binding affinity to GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the brain .
  • Neuroprotective Effects :
    • Research has shown that certain diazepine derivatives can protect against neurodegeneration. Specifically, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology .
    • The potential of this compound as a neuroprotective agent warrants further investigation.

Anticancer Activity

Recent studies have explored the anticancer properties of benzodiazepine derivatives. For example:

  • Compounds similar to 4-Boc-9-Methyl have been found to induce apoptosis in various cancer cell lines by modulating cell cycle progression and inhibiting specific kinases involved in cancer proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives:

Study ReferenceFocusKey Findings
Conde-Ceide et al. (2022)Synthesis of diazepine derivativesIdentified several derivatives with mGlu receptor modulation properties .
Putey et al. (2022)Synthesis pathways for tetrahydro-diazepinesReported efficient synthesis methods yielding high purity compounds .
MDPI Study (2022)Biological properties of heterocyclesHighlighted neuroprotective effects in related diazepine compounds .

Q & A

Q. How can researchers design scalable synthetic routes without compromising yield?

  • Methodological Answer : Optimize batch processes by transitioning from THF to greener solvents (e.g., 2-MeTHF) and replacing column chromatography with crystallization. Use flow chemistry for continuous production of intermediates. Validate scalability via kinetic profiling and in-line PAT (Process Analytical Technology) .

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